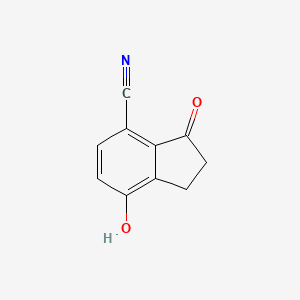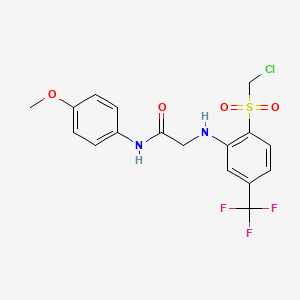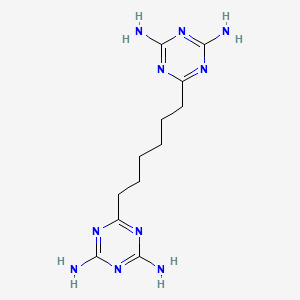![molecular formula C19H22N2O2 B14081766 4-{(E)-[3,4-Di(propan-2-yl)phenyl]diazenyl}benzoic acid CAS No. 101204-35-7](/img/structure/B14081766.png)
4-{(E)-[3,4-Di(propan-2-yl)phenyl]diazenyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[2-[3,4-bis(1-methylethyl)phenyl]diazenyl]- is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This particular compound is notable for its vibrant color and is often used as a dye or pigment in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[2-[3,4-bis(1-methylethyl)phenyl]diazenyl]- typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The process begins with the nitration of an aromatic compound to introduce a nitro group, which is then reduced to an amine. This amine undergoes diazotization in the presence of nitrous acid to form a diazonium salt. The diazonium salt is then coupled with another aromatic compound to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the stability of the diazonium salt and to optimize the coupling reaction. Solvents such as water or alcohols are commonly used, and the reactions are typically carried out at low temperatures to prevent decomposition.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-[2-[3,4-bis(1-methylethyl)phenyl]diazenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Halogens, sulfonic acids, and nitro groups can be introduced using appropriate reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces aromatic amines.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[2-[3,4-bis(1-methylethyl)phenyl]diazenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a dye or pigment in various chemical processes and as a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopy to highlight specific structures within biological samples.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-[2-[3,4-bis(1-methylethyl)phenyl]diazenyl]- involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form aromatic amines, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 4-(1-methylethyl)-: Similar in structure but lacks the azo group.
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-: Contains additional tert-butyl groups and a hydroxyl group.
Uniqueness
Benzoic acid, 4-[2-[3,4-bis(1-methylethyl)phenyl]diazenyl]- is unique due to its azo group, which imparts distinct chemical and physical properties, such as its vibrant color and ability to undergo specific reactions like diazotization and coupling.
Propiedades
Número CAS |
101204-35-7 |
|---|---|
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
4-[[3,4-di(propan-2-yl)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H22N2O2/c1-12(2)17-10-9-16(11-18(17)13(3)4)21-20-15-7-5-14(6-8-15)19(22)23/h5-13H,1-4H3,(H,22,23) |
Clave InChI |
WRUGQQVPJFNGIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(4-Bromopyridine-2,6-diyl)bis(1H-benzo[d]imidazole)](/img/structure/B14081684.png)
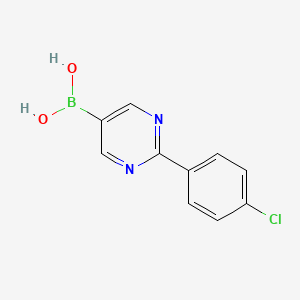
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081698.png)
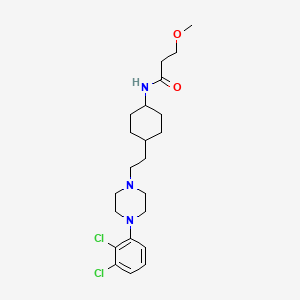
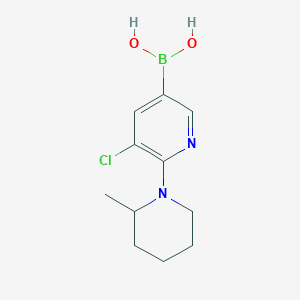
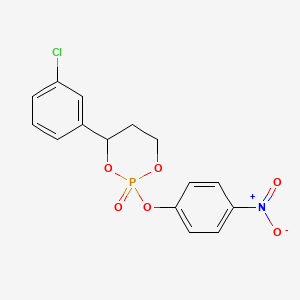
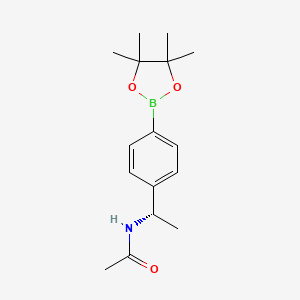
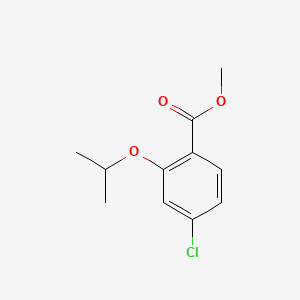
![(1R,3S,3'S)-3,3'-diphenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14081724.png)
